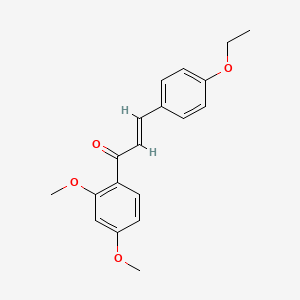
trans-4-Ethoxy-2',4'-Dimethoxychalcon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-4-Ethoxy-2’,4’-dimethoxychalcone” is a chemical compound with the molecular formula C19H20O4 . It is also known by other names such as (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one .
Synthesis Analysis
While specific synthesis methods for “trans-4-Ethoxy-2’,4’-dimethoxychalcone” were not found in the search results, chalcones in general are utilized in the synthesis of heterocyclic molecules with antibacterial activity .Molecular Structure Analysis
The molecular structure of “trans-4-Ethoxy-2’,4’-dimethoxychalcone” includes 19 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C19H20O4/c1-4-23-15-8-5-14(6-9-15)7-12-18(20)17-11-10-16(21-2)13-19(17)22-3/h5-13H,4H2,1-3H3/b12-7+ . Physical and Chemical Properties Analysis
“trans-4-Ethoxy-2’,4’-dimethoxychalcone” has a molecular weight of 312.4 g/mol . It has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 312.13615911 g/mol . The topological polar surface area is 44.8 Ų . It has a heavy atom count of 23 .Wissenschaftliche Forschungsanwendungen
Anti-Aging
Die Verbindung wurde als selektiv eliminierende seneszente Zellen durch Aktivierung der Ferritinophagie gefunden . Dieser Prozess führt zu einer Erhöhung des instabilen Eisenpools innerhalb der Zelle, was eine Ferroptose (Eisen-Tod) in seneszenten Zellen auslöst . Diese Entdeckung legt den Grundstein für die Entwicklung neuer Anti-Aging-Medikamente .
Anti-Entzündungsmittel
Die Flavonoidverbindung hat entzündungshemmende Eigenschaften . Sie kann die Expression mehrerer Seneszenz-assoziierter sekretorischer Phänotypfaktoren (wie IL-6, IL-1β, CXCL-10 und MMP12) in der Leber von alten Mäusen reduzieren .
Antitumor
Es wurde festgestellt, dass die Verbindung Antitumoreigenschaften besitzt . Sie kann Ferroptose in Tumorzellen induzieren, indem sie Ferrochelatase (FECH) hemmt, ein Schlüsselenzym in der Häm-Biosynthese .
Haarausfall vorbeugen
Die Behandlung mit der Verbindung kann Haarausfall verhindern . Dies ist wahrscheinlich auf seine Fähigkeit zurückzuführen, seneszente Zellen zu eliminieren, von denen angenommen wird, dass sie zu Alterung und damit verbundenen Erkrankungen, einschließlich Haarausfall, beitragen .
Verbesserung der motorischen Koordination
Es wurde festgestellt, dass die Verbindung die motorische Koordination bei alten Mäusen verbessert . Dies deutet darauf hin, dass es möglicherweise zur Behandlung altersbedingter motorischer Störungen eingesetzt werden könnte .
Stoffwechselregulation
Seneszente Zellen haben eine robuste metabolische Kapazität . Durch die selektive Eliminierung dieser Zellen kann die Verbindung möglicherweise den Stoffwechsel regulieren und zur allgemeinen Gesundheit beitragen .
Herz-Kreislauf-Gesundheit
Alterung ist ein Hauptrisikofaktor für Herz-Kreislauf-Erkrankungen . Durch die Eliminierung seneszenter Zellen kann die Verbindung dazu beitragen, dieses Risiko zu minimieren und die Herz-Kreislauf-Gesundheit zu fördern .
Neurodegenerative Erkrankungen
Alterung ist auch ein Hauptrisikofaktor für neurodegenerative Erkrankungen . Die Fähigkeit der Verbindung, seneszente Zellen zu eliminieren, deutet auf potenzielle Anwendungen bei der Prävention oder Behandlung dieser Krankheiten hin .
Wirkmechanismus
Target of Action
The primary target of trans-4-Ethoxy-2’,4’-dimethoxychalcone is the enzyme Ferrochelatase (FECH) . FECH is a key enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme .
Mode of Action
Trans-4-Ethoxy-2’,4’-dimethoxychalcone interacts with its target, FECH, by inhibiting its activity . This inhibition leads to a disruption in the heme biosynthesis pathway, specifically inducing a form of cell death known as ferroptosis . Ferroptosis is a type of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides .
Biochemical Pathways
The inhibition of FECH by trans-4-Ethoxy-2’,4’-dimethoxychalcone affects the heme biosynthesis pathway . This disruption leads to an increase in unstable iron pools within the cell, triggering ferroptosis . The compound also induces ferritinophagy, a process where ferritin, the cell’s iron storage protein, is degraded, leading to an increase in intracellular iron .
Pharmacokinetics
The compound’s molecular weight of 3124 suggests it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of trans-4-Ethoxy-2’,4’-dimethoxychalcone at the molecular and cellular level results in the selective elimination of senescent cells . Senescent cells are aged cells that have lost their ability to divide but remain metabolically active and often contribute to aging and age-related diseases . By inducing ferroptosis in these cells, the compound effectively removes them, potentially ameliorating aging and improving health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-4-Ethoxy-2’,4’-dimethoxychalcone. It’s important to note that the compound’s effectiveness can be influenced by the cellular environment, particularly the presence of iron and the status of cellular antioxidant defenses, which can impact the induction of ferroptosis .
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-15-8-5-14(6-9-15)7-12-18(20)17-11-10-16(21-2)13-19(17)22-3/h5-13H,4H2,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJUCCJMIZCKX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)
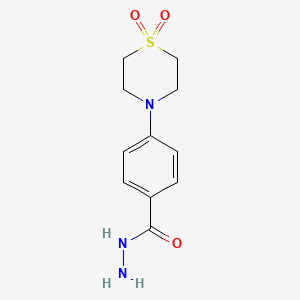
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)
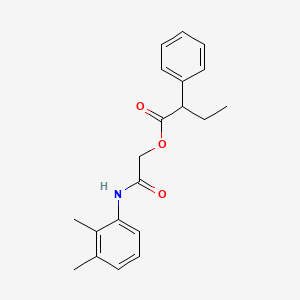
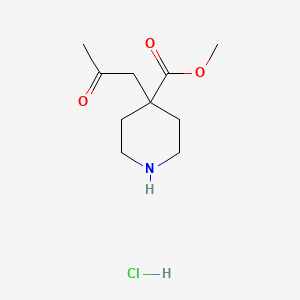
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
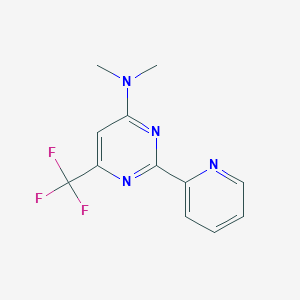

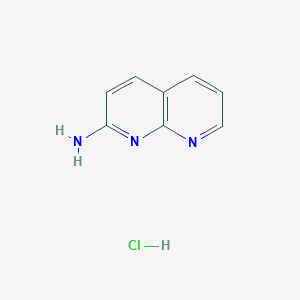
![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)
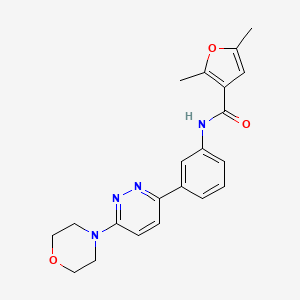
![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)
![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)
